Stepholidine

説明

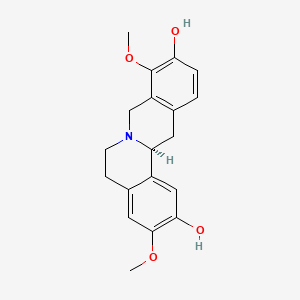

Structure

3D Structure

特性

IUPAC Name |

(13aS)-3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPISQIIWUONPB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16562-13-3 | |

| Record name | Stepholidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stepholidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STEPHOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UPX3E69W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stepholidine: A Comprehensive Technical Guide

An In-depth Examination of the Aporphine Alkaloid with Dual Dopamine Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stepholidine is a naturally occurring tetrahydroprotoberberine alkaloid isolated from the Chinese herb Stephania intermedia. It has garnered significant scientific interest due to its unique pharmacological profile, acting as a dopamine D1 receptor agonist and a dopamine D2 receptor antagonist. This dual activity presents a compelling therapeutic potential for treating complex neurological and psychiatric disorders, such as schizophrenia and Parkinson's disease, by simultaneously addressing both positive and negative symptoms and potentially offering a reduced side-effect profile compared to traditional antipsychotics. This document provides a comprehensive technical overview of this compound, including its natural origin, pharmacological properties, quantitative data on receptor interactions, detailed experimental protocols from key preclinical studies, and visualizations of its signaling pathways and experimental workflows.

Natural Origin and Synthesis

This compound is an alkaloid found in plants of the Stephania genus, most notably Stephania intermedia[1][2][3]. Due to its relatively low abundance in natural sources (approximately 0.1%), total synthesis is a critical aspect of its research and development[4]. The enantioselective total synthesis of (-)-(S)-Stepholidine has been successfully achieved, providing a viable route for obtaining the compound in larger quantities for extensive preclinical and potential clinical investigation[4].

Pharmacology and Mechanism of Action

The primary mechanism of action of this compound revolves around its bimodal interaction with the dopaminergic system. It uniquely functions as both an agonist at the dopamine D1 receptor and an antagonist at the dopamine D2 receptor[5][6].

-

Dopamine D1 Receptor Agonism: Activation of D1 receptors is typically associated with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[5]. This pathway is crucial for various cognitive functions, and its stimulation by this compound is thought to contribute to the amelioration of negative symptoms in schizophrenia.

-

Dopamine D2 Receptor Antagonism: Conversely, by blocking D2 receptors, this compound inhibits the dopamine-induced suppression of adenylyl cyclase. This action is the cornerstone of the therapeutic effect of most antipsychotic medications, targeting the positive symptoms of schizophrenia.

Some research also indicates that this compound's in vivo effects may be more complex, with some studies suggesting it acts as a pan-dopamine receptor antagonist[7]. Additionally, this compound has been shown to interact with other neurotransmitter systems, including the serotonin system, and possesses neuroprotective properties[5].

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of (-)-Stepholidine at various dopamine receptor subtypes from preclinical studies.

Table 1: Binding Affinities (Ki) of (-)-Stepholidine at Human Dopamine Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| D1 | [³H]-SCH23390 | 5.1 ± 2.3 |

| D2 | [³H]-methylspiperone | 11.6 ± 4.2 |

| D3 | [³H]-methylspiperone | 23.4 ± 8.7 |

| D4 | [³H]-methylspiperone | 1,453 ± 301 |

| D5 | [³H]-SCH23390 | 5.8 ± 3.1 |

| Data from Meade et al. (2015) |

Table 2: Functional Antagonist Potency (IC50) of (-)-Stepholidine

| Assay | Receptor Subtype | IC50 (nM) |

| Inhibition of Dopamine-Stimulated β-arrestin-2 Recruitment | D1 | 4.5 ± 1.7 |

| D2 | 32.7 ± 3.3 | |

| D3 | 77.7 ± 27.8 | |

| D4 | 4,075 ± 1,461 | |

| D5 | 3.7 ± 1.6 | |

| Inhibition of Dopamine-Stimulated cAMP Accumulation | D1 | 22.3 ± 13 |

| Data from Meade et al. (2015) |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Workflows

The following diagram outlines a typical workflow for a Conditioned Place Preference (CPP) experiment to assess the rewarding or aversive properties of this compound.

Detailed Experimental Protocols

Receptor Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of this compound for dopamine receptors.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cultured cells expressing the dopamine receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-SCH23390 for D1-like receptors or [³H]-spiperone for D2-like receptors), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known dopamine receptor antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Conditioned Place Preference (CPP) in Rats

This protocol is adapted from studies investigating the effects of this compound on drug-seeking behavior.

-

Apparatus: A three-compartment apparatus with distinct visual and tactile cues in the two outer compartments, separated by a central, neutral compartment.

-

Procedure:

-

Pre-conditioning (Day 1): Rats are placed in the central compartment and allowed to freely explore all three compartments for 15-30 minutes. The time spent in each compartment is recorded to establish baseline preference.

-

Conditioning (Days 2-9): This phase consists of eight 30-minute sessions. On alternating days, rats receive an intraperitoneal (i.p.) injection of either the drug being studied (e.g., cocaine, 10 mg/kg) and are confined to one of the outer compartments, or a vehicle injection and are confined to the opposite compartment. To test the effect of this compound on the expression of CPP, it is administered (e.g., 10-20 mg/kg, i.p.) 30 minutes before the preference test.

-

Post-conditioning Test (Day 10): Rats are placed in the central compartment in a drug-free state and allowed to freely explore all three compartments for 15-30 minutes. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference.

-

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease and L-DOPA-Induced Dyskinesia (LID)

This protocol describes the induction of a Parkinsonian state and subsequent dyskinesia to test the therapeutic effects of compounds like this compound.

-

6-OHDA Lesioning:

-

Anesthetize rats (e.g., Sprague-Dawley) and place them in a stereotaxic frame.

-

Inject 6-hydroxydopamine into the medial forebrain bundle to unilaterally deplete dopamine neurons in the nigrostriatal pathway.

-

Allow the animals to recover for at least two weeks. The extent of the lesion can be confirmed by testing for apomorphine-induced rotations.

-

-

L-DOPA-Induced Dyskinesia:

-

Following confirmation of the lesion, administer L-DOPA (e.g., 6-10 mg/kg, s.c. or i.p.) and a peripheral decarboxylase inhibitor (e.g., benserazide, 12-15 mg/kg) daily for approximately 3 weeks to induce stable abnormal involuntary movements (AIMs).

-

To test the anti-dyskinetic effects of this compound, co-administer it with L-DOPA.

-

Score the severity of AIMs (axial, limb, and orolingual) at regular intervals after L-DOPA administration using a validated rating scale.

-

Clinical Trials

While numerous preclinical studies have highlighted the therapeutic potential of this compound, publicly available data from large-scale, registered clinical trials is limited. Early reports from the late 20th and early 21st centuries mention preliminary clinical trials conducted in China for the treatment of schizophrenia, with some studies suggesting efficacy in treating both positive and negative symptoms. However, detailed protocols and results from these studies are not widely accessible in international clinical trial registries. Further investigation is required to ascertain the current clinical development status of this compound.

Conclusion

This compound remains a molecule of significant interest for neuropharmacological research and drug development. Its unique dual D1 agonism and D2 antagonism offers a promising avenue for the treatment of complex CNS disorders. The comprehensive preclinical data, including receptor binding affinities and efficacy in animal models of psychosis and Parkinson's disease, underscore its therapeutic potential. However, the transition to clinical application requires further rigorous investigation, including more detailed mechanistic studies and well-documented, large-scale clinical trials. This technical guide serves as a foundational resource for researchers to understand and further explore the multifaceted nature of this compound.

References

- 1. (−)-Stepholidine reduces cue-induced reinstatement of cocaine seeking and cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Dopamine/D1 Receptor Mediates the Phosphorylation and Inactivation of the Protein Tyrosine Phosphatase STEP via a PKA-Dependent Pathway | Journal of Neuroscience [jneurosci.org]

- 5. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

L-Stepholidine: A Comprehensive Technical Guide on its Dopamine D1 Agonist and D2 Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Stepholidine (L-SPD) is a naturally occurring tetrahydroprotoberberine alkaloid isolated from the herb Stephania intermedia. It has garnered significant scientific interest due to its unique pharmacological profile, acting as a dopamine D1 receptor partial agonist and a D2 receptor antagonist.[1][2] This dual action presents a promising therapeutic strategy for neuropsychiatric disorders such as schizophrenia and Parkinson's disease, potentially addressing both positive and negative symptoms while mitigating side effects associated with traditional antipsychotics.[3][4] This technical guide provides an in-depth overview of the core pharmacological properties of L-SPD, focusing on its interactions with dopamine D1 and D2 receptors. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows. While many studies support the D1 agonist/D2 antagonist profile, it is noteworthy that some research suggests L-SPD may act as a pan-dopamine receptor antagonist, highlighting the complexity of its pharmacology.[5]

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional efficacy (EC50, IC50, Emax) of L-Stepholidine at human dopamine D1 and D2 receptors, compiled from various in vitro studies.

Table 1: L-Stepholidine Binding Affinity (Ki) at Dopamine Receptors

| Receptor Subtype | Reported Ki (nM) | Reference |

| Dopamine D1 | 5.1 ± 2.3 | [5] |

| Dopamine D1 | ~13 | [2] |

| Dopamine D2 | 20.3 ± 1.8 | [5] |

| Dopamine D2 | ~85 | [2] |

| Dopamine D3 | 12.7 ± 3.4 | [6] |

| Dopamine D5 | 5.8 ± 3.1 | [5] |

Note: Ki values represent the concentration of L-Stepholidine required to inhibit 50% of radioligand binding. Lower values indicate higher binding affinity.

Table 2: L-Stepholidine Functional Activity at Dopamine D1 and D2 Receptors

| Assay Type | Receptor | Parameter | Value | Reference |

| cAMP Accumulation | Dopamine D1 | EC50 (nM) | ~20.5 (as antagonist) | [5] |

| cAMP Accumulation | Dopamine D1 | Emax (%) | Not Agonist | [5] |

| [35S]GTPγS Binding | Dopamine D2 | IC50 (nM) | 32.7 ± 3.3 (antagonist) | [5] |

| β-arrestin Recruitment | Dopamine D1 | IC50 (nM) | 4.5 ± 1.7 (antagonist) | [5] |

| β-arrestin Recruitment | Dopamine D2 | IC50 (nM) | 32.7 ± 3.3 (antagonist) | [5] |

Note: EC50 represents the concentration of a drug that gives half-maximal response. IC50 is the concentration of an inhibitor where the response is reduced by half. Emax is the maximum response achievable by the drug.

Core Signaling Pathways

L-Stepholidine's dual activity modulates two distinct dopamine receptor signaling cascades.

Dopamine D1 Receptor Agonism Pathway

As a partial agonist at the D1 receptor, L-SPD stimulates the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream effector proteins, leading to various cellular responses.

Dopamine D2 Receptor Antagonism Pathway

At the D2 receptor, L-SPD acts as an antagonist, blocking the binding of endogenous dopamine. This prevents the activation of the Gi alpha subunit (Gαi), thereby disinhibiting adenylyl cyclase and leading to an increase in cAMP levels.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of L-Stepholidine.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of L-Stepholidine for dopamine D1 and D2 receptors.

Objective: To quantify the affinity of L-Stepholidine for dopamine D1 and D2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing human dopamine D1 or D2 receptors.

-

Radioligands: [³H]SCH23390 (for D1 receptors), [³H]Raclopride or [³H]Spiperone (for D2 receptors).[7]

-

Unlabeled L-Stepholidine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

-

96-well microplates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at its Kd value).

-

Increasing concentrations of unlabeled L-Stepholidine.

-

For non-specific binding control wells, add a high concentration of a known D1 or D2 antagonist (e.g., haloperidol).

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-Stepholidine and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation (D1 Agonism)

This assay measures the ability of L-Stepholidine to stimulate or inhibit cAMP production mediated by the D1 receptor.

Objective: To determine the functional efficacy (EC50 and Emax) of L-Stepholidine as a D1 receptor agonist or antagonist.

Materials:

-

HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

-

L-Stepholidine.

-

Dopamine (as a reference agonist).

-

cAMP assay kit (e.g., HTRF, TR-FRET, or luciferase-based).

-

Cell culture medium and plates.

Procedure:

-

Cell Plating: Seed the D1-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Addition:

-

Agonist Mode: Add increasing concentrations of L-Stepholidine to the cells.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of L-Stepholidine before adding a fixed concentration of dopamine (typically its EC80).

-

-

Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP levels against the log concentration of L-Stepholidine to determine the EC50 and Emax.

-

Antagonist Mode: Plot the inhibition of dopamine-induced cAMP production against the log concentration of L-Stepholidine to determine the IC50.

-

Functional Assay: [³⁵S]GTPγS Binding (D2 Antagonism)

This assay measures the functional consequence of D2 receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Objective: To determine the ability of L-Stepholidine to antagonize D2 receptor-mediated G protein activation.

Materials:

-

Cell membranes from cells stably expressing the human dopamine D2 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

L-Stepholidine.

-

Dopamine (as a reference agonist).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Glass fiber filters and cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer containing GDP.

-

Increasing concentrations of L-Stepholidine.

-

A fixed concentration of dopamine (EC80).

-

Cell membranes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the filter-bound radioactivity by scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of dopamine-stimulated [³⁵S]GTPγS binding against the log concentration of L-Stepholidine to determine the IC50 value.

Conclusion

L-Stepholidine exhibits a complex and intriguing pharmacological profile, predominantly characterized as a dopamine D1 receptor partial agonist and a D2 receptor antagonist. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of neuropharmacology and drug development. The dual action of L-SPD at key dopamine receptors underscores its therapeutic potential for disorders like schizophrenia, where both hyperdopaminergic and hypodopaminergic states are implicated in the pathophysiology. Further research, utilizing the methodologies outlined herein, will be crucial to fully elucidate the therapeutic window and clinical utility of this promising natural compound. The conflicting reports of its activity also highlight the importance of standardized and well-characterized assays in pharmacological research.

References

- 1. L-Stepholidine, a naturally occurring dopamine D1 receptor agonist and D2 receptor antagonist, attenuates heroin self-administration and cue-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antipsychotic potential of l-stepholidine--a naturally occurring dopamine receptor D1 agonist and D2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine D1-like receptor agonist and D2-like receptor antagonist (−)-Stepholidine reduces reinstatement of drug-seeking behavior for 3,4-methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human dopamine receptor subtypes--in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Stepholidine

Introduction

This compound, a tetrahydroprotoberberine alkaloid originally isolated from the Chinese herb Stephania intermedia, has garnered significant scientific interest for its unique pharmacological profile.[1] It has been investigated for its potential therapeutic applications in a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics

The primary mechanism of action of this compound involves its interaction with dopamine receptors. While initially characterized as a dual-acting compound with D1 receptor agonistic and D2 receptor antagonistic properties, more recent and comprehensive studies suggest that (-)-Stepholidine functions as a pan-dopamine receptor antagonist.[1][3]

Dopamine Receptor Binding Affinity

This compound exhibits high affinity for D1-like receptors (D1 and D5) and slightly lower affinity for D2-like receptors (D2 and D3), with significantly lower affinity for the D4 receptor subtype.[1]

Table 1: Binding Affinities (Ki) of (-)-Stepholidine for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| D1 | 5.1 ± 2.3 |

| D2 | 11.6 ± 4.2 |

| D3 | 23.4 ± 8.7 |

| D4 | 1,453 ± 301 |

| D5 | 5.8 ± 3.1 |

| Data from radioligand binding assays with membranes from cells stably expressing human dopamine receptor subtypes.[1] |

Functional Activity and Signaling Pathways

This compound's interaction with dopamine receptors modulates downstream signaling pathways. D1-like receptors are typically coupled to Gs/olf proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[1] Conversely, D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase activity.[1][2]

Studies have shown that (-)-Stepholidine does not activate G protein-mediated signaling or stimulate β-arrestin recruitment for any dopamine receptor subtype. Instead, it acts as an antagonist for all these responses.[1] It has also been shown to antagonize D1-D2 heteromer-mediated Ca2+ mobilization.[1]

Pharmacokinetics

The clinical utility of this compound is influenced by its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion.

Absorption and Bioavailability

Orally administered (-)-Stepholidine is rapidly absorbed from the gastrointestinal tract. However, it undergoes extensive pre-systemic metabolism, resulting in a poor oral bioavailability of less than 2%.[4][5] The plasma concentration-time profile in rats often shows two peaks, which may be indicative of enterohepatic circulation.[4][5]

Distribution

Despite its low oral bioavailability, (-)-Stepholidine is extensively transported across the blood-brain barrier.[4][5] In rats, the ratio of the area under the concentration-time curve (AUC) in the brain to that in the plasma is approximately 0.7.[4][5]

Table 2: Pharmacokinetic Parameters of Unbound (-)-Stepholidine in Rats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0→12 h (h·ng/mL) |

| i.v. | 2 | 352 ± 114 | 0.08 | 0.8 ± 0.1 | 148 ± 21 |

| p.o. | 20 | 2.1 ± 0.4 | 0.25 & 4.0 | 2.1 ± 0.4 | 7.4 ± 1.2 |

| p.o. | 50 | 7.9 ± 1.5 | 0.5 & 6.0 | 2.9 ± 0.6 | 31 ± 5 |

| p.o. | 100 | 18.2 ± 3.1 | 1.0 & 8.0 | 3.5 ± 0.7 | 89 ± 15 |

| Data are presented as mean ± SD (n=3). Cmax and Tmax are observed values. Two Tmax values are presented for p.o. administration due to the double-peak phenomenon.[4] |

Metabolism

(-)-Stepholidine is extensively metabolized in rats, primarily through glucuronidation and sulfation.[4][5] Seventeen metabolites have been identified in the bile and eleven in the plasma of rats following oral administration. The major metabolite found in plasma is a glucuronide of this compound (M2).[4]

Excretion

The metabolites of this compound are subject to rapid and extensive biliary excretion.[4]

Experimental Protocols

A variety of in vitro and in vivo experimental methods have been employed to characterize the pharmacokinetic and pharmacodynamic properties of this compound.

Radioligand Binding Assays

These assays are used to determine the affinity of this compound for dopamine receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for dopamine receptor subtypes.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing specific human dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5) or from brain tissue (e.g., bovine striatum).[1]

-

Competition Binding: Membranes are incubated with a specific radioligand (e.g., [3H]-SCH23390 for D1-like receptors, [3H]-methylspiperone for D2-like receptors) and varying concentrations of unlabeled this compound.[1]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.

-

Functional Signaling Assays (cAMP Accumulation Assay)

This assay measures the effect of this compound on the adenylyl cyclase signaling pathway.

-

Objective: To assess the agonist or antagonist activity of this compound at D1-like and D2-like receptors.

-

Methodology:

-

Cell Culture: Cells stably expressing the dopamine receptor of interest are cultured.

-

Stimulation: Cells are incubated with this compound alone (to test for agonist activity) or with a known dopamine receptor agonist (e.g., dopamine) in the presence of varying concentrations of this compound (to test for antagonist activity).[1]

-

cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.

-

Data Analysis: Dose-response curves are generated to determine the efficacy (Emax) and potency (EC50 or IC50) of this compound.

-

In Vivo Microdialysis

This technique is used to measure the concentration of this compound in the extracellular fluid of the brain in freely moving animals.

-

Objective: To determine the brain penetration and pharmacokinetic profile of this compound in the central nervous system.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., striatum) of an anesthetized rat.[4]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant, slow flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.[4]

-

Analysis: The concentration of this compound in the dialysate is quantified using a sensitive analytical method such as HPLC with fluorescence detection.[4]

-

Caco-2 Cell Permeability Assay

This in vitro model is used to predict the intestinal absorption of drugs.

-

Objective: To assess the membrane permeability of this compound.

-

Methodology:

-

Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports to form a confluent monolayer that mimics the intestinal epithelium.

-

Transport Study: this compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.

-

Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to classify the permeability of the compound.

-

Analytical Method: HPLC with Fluorescence Detection

This is a common method for quantifying this compound in biological samples.

-

Objective: To accurately measure the concentration of this compound in plasma and brain tissue.

-

Methodology:

-

Sample Preparation: Brain tissue is homogenized, and proteins are precipitated. Plasma samples are diluted. An internal standard is added to all samples. This compound is then extracted from the aqueous phase into an organic solvent (e.g., ethyl acetate).[6]

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column to separate this compound from other components.[6]

-

Fluorescence Detection: this compound is detected by a fluorescence detector set at specific excitation and emission wavelengths (e.g., 280 nm and 320 nm, respectively).[6]

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a standard curve.

-

Conclusion

This compound presents a complex and intriguing pharmacological profile. Its high affinity for multiple dopamine receptor subtypes, coupled with its antagonist properties across various signaling pathways, underscores its potential as a modulator of the dopaminergic system. While its pharmacokinetic properties, particularly its low oral bioavailability, present challenges for clinical development, its ability to penetrate the blood-brain barrier is a significant advantage. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and its analogues, paving the way for a deeper understanding of its therapeutic potential.

References

- 1. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral bioavailability and brain penetration of (-)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D(1) and antagonist at D(2) receptors, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of l-stepholidine in rat brain and plasma by high performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Neuroprotective Effects of Stepholidine in Preclinical Models

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the neuroprotective properties of (-)-Stepholidine (SPD), a naturally derived tetrahydroprotoberberine alkaloid from the herb Stephania intermedia. It synthesizes findings from key preclinical studies, focusing on its mechanisms of action, efficacy in various disease models, and the experimental methodologies used to ascertain its effects.

Executive Summary

Stepholidine has emerged as a compound of significant interest due to its unique pharmacological profile, primarily characterized by dopamine D1 receptor partial agonism and D2 receptor antagonism.[1][2] This dual-action capability allows it to modulate dopaminergic pathways in a balanced manner, suggesting therapeutic potential for conditions like schizophrenia and Parkinson's disease.[2][3] Beyond its role in neurotransmitter modulation, a growing body of preclinical evidence demonstrates that this compound confers direct neuroprotective effects through multiple mechanisms. These include antioxidation, preservation of critical enzymatic activity in ischemic conditions, and modulation of synaptic plasticity.[1][4] This whitepaper consolidates the quantitative data from these studies, details the experimental protocols, and illustrates the underlying molecular pathways.

Core Neuroprotective Mechanisms

The neuroprotective capacity of this compound is not attributed to a single mode of action but rather a convergence of several molecular and cellular effects.

-

Dopaminergic Modulation: As a D1 partial agonist, this compound can enhance dopaminergic signaling where it is deficient, which is beneficial in neurodegenerative states like Parkinson's disease.[2] Conversely, its D2 antagonist activity can mitigate the excessive dopaminergic activity implicated in psychosis and potentially excitotoxicity.[2][5]

-

Antioxidative Action: this compound exhibits significant antioxidative properties, including the ability to scavenge hydroxyl free radicals.[1] This action helps to slow the progression of neuronal degeneration in brain regions vulnerable to oxidative stress, such as the substantia nigra in Parkinson's disease models.[1][6]

-

Enzyme and Kinase Regulation: In models of cerebral ischemia, this compound has been shown to prevent the ischemia-induced inhibition of calcium/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme for neuronal function and survival.[1]

-

Anti-Apoptotic Effects: The compound can maintain cell survival and act as an anti-apoptotic factor when neurons are exposed to certain neurotoxins.[1]

-

Promotion of Neuronal Proliferation: Studies have indicated that this compound may regulate neuronal proliferation and promote the differentiation of striatal-derived neural precursor cells.[1]

-

Synaptic Plasticity Modulation: In models of Alzheimer's disease, l-Stepholidine rescues synaptic plasticity and memory deficits by activating the D1 receptor/PKA signaling pathway, which in turn modulates the trafficking of AMPA receptors.[7][8]

Preclinical Efficacy in Neurodegenerative and Injury Models

This compound's neuroprotective effects have been evaluated in a range of preclinical models. The following sections and tables summarize the key quantitative findings.

Parkinson's Disease (PD) Models

In PD models, neuroprotection is primarily assessed by the preservation of dopaminergic neurons in the substantia nigra (SN) and the alleviation of motor symptoms.

| Preclinical Model | This compound Administration | Key Quantitative Outcomes | Reference |

| 6-hydroxydopamine (6-OHDA)-lesioned rats | Co-administered with L-DOPA or bromocriptine | Relieves motor symptoms (rotational behavior). | [9] |

| 6-OHDA-lesioned rats | 4 mg/kg, i.v. | Acts as a partial agonist at D1 receptors, modulating firing of substantia nigra pars reticulata (SNR) neurons. | [10] |

| General PD Animal Models | Not specified | Slows down the progression of neuronal degeneration in the substantia nigra through an antioxidative mechanism. | [1][6] |

Cerebral Ischemia (Stroke) Models

Studies using stroke models focus on this compound's ability to protect neurons from hypoxia-induced injury.

| Preclinical Model | This compound Administration | Key Quantitative Outcomes | Reference |

| Rat four-vessel occlusion model | Not specified | Prevented ischemia-induced inhibition of Calcium/Calmodulin-Dependent Protein Kinase II (CCDPKII). | [1] |

| Ischemia model (unspecified) | Not specified | Reduced lactate dehydrogenase (LDH) release from neurons, indicating protection against hypoxia-induced injury. | [1] |

Alzheimer's Disease (AD) Models

In AD models, research investigates this compound's capacity to counteract amyloid-beta (Aβ) toxicity and restore cognitive function.

| Preclinical Model | This compound Administration | Key Quantitative Outcomes | Reference |

| APP/PS1 double-transgenic mice | Not specified | Improved hippocampus-dependent memory. Increased surface expression of GluA1-containing AMPA receptors and spine density in the hippocampus. | [8] |

| Hippocampal cultures treated with Aβ-derived diffusible ligands (ADDLs) | Not specified | Rescued decreased phosphorylation and surface expression of GluA1. | [8] |

| Hippocampal slices treated with ADDLs | Not specified | Protected long-term potentiation (LTP) from ADDL-induced inhibition. | [8] |

Detailed Experimental Protocols

6-OHDA Model of Parkinson's Disease

-

Objective: To create a unilateral lesion of the nigrostriatal dopamine system to model Parkinson's disease.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are anesthetized (e.g., with chloral hydrate).

-

Using a stereotaxic frame, a cannula is inserted into the medial forebrain bundle.

-

A solution of 6-hydroxydopamine (e.g., 8 µg in 4 µL of saline containing 0.2% ascorbic acid) is infused slowly.

-

The lesion is allowed to develop over several weeks.

-

-

Behavioral Assessment (Rotational Behavior):

-

Following lesion development, animals are challenged with a dopamine agonist (e.g., apomorphine).

-

The number of full contralateral (away from the lesion) rotations is counted over a set period (e.g., 60 minutes).

-

This compound is administered (e.g., intravenously) to assess its effect on firing activity in the substantia nigra pars reticulata (SNR) or its ability to modulate agonist-induced rotations.[10]

-

Four-Vessel Occlusion Model of Cerebral Ischemia

-

Objective: To induce global cerebral ischemia in rats.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Day 1: Rats are anesthetized. The vertebral arteries are permanently occluded by electrocautery.

-

Day 2: The common carotid arteries are exposed and occluded with clips for a defined period (e.g., 10-30 minutes) to induce ischemia.

-

Reperfusion is initiated by removing the clips.

-

-

Biochemical Assessment:

-

Following the ischemic insult and treatment with this compound, brain tissue is harvested.

-

Homogenates are prepared from specific brain regions (e.g., hippocampus, cortex).

-

Enzyme activity assays for CaMKII are performed. Lactate dehydrogenase (LDH) levels in the culture medium (for in vitro hypoxia models) or cerebrospinal fluid are measured as an index of cell injury.[1]

-

APP/PS1 Transgenic Mouse Model of Alzheimer's Disease

-

Objective: To evaluate therapeutic agents in a model that develops age-dependent amyloid plaques and cognitive deficits.

-

Animal Model: APP/PS1 double-transgenic mice.

-

Procedure:

-

Mice receive chronic administration of l-Stepholidine or vehicle.

-

Behavioral Testing (e.g., Morris Water Maze): Mice are trained to find a hidden platform in a pool of opaque water. Spatial memory is assessed by measuring escape latency and time spent in the target quadrant after the platform is removed.

-

Electrophysiology (Long-Term Potentiation): Hippocampal slices are prepared. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region. LTP is induced by high-frequency stimulation of the Schaffer collaterals. The magnitude of LTP is compared between treated and untreated slices.[8]

-

Molecular Analysis: Hippocampal tissue is analyzed via Western blotting to quantify the expression and phosphorylation state of proteins like the AMPA receptor subunit GluA1 (at Serine 845). Immunohistochemistry is used to assess synaptic spine density.[8]

-

Visualizations: Pathways and Workflows

Signaling Pathway of this compound in AD Models

Caption: Proposed D1R/PKA signaling pathway for l-Stepholidine's effects in AD models.

General Workflow for Preclinical Neuroprotection Study

Caption: A generalized experimental workflow for assessing neuroprotective agents.

Logical Relationship of this compound's Dual Action

Caption: Relationship between this compound's mechanisms and therapeutic effects.

Conclusion and Future Directions

Preclinical data robustly support the neuroprotective potential of this compound across various models of neurological disease and injury. Its multifaceted mechanism of action, combining dopaminergic modulation with direct antioxidative and pro-survival signaling, makes it a compelling candidate for further development. While its effects in models of Parkinson's, Alzheimer's, and cerebral ischemia are promising, future research should focus on long-term efficacy and safety studies, optimization of delivery to the central nervous system[11], and elucidation of its effects on other neurotransmitter systems, such as the serotonin system.[2] The successful translation of these preclinical findings will depend on carefully designed clinical trials that account for the complex pathologies of human neurodegenerative diseases.

References

- 1. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. The neuropharmacology of (-)-stepholidine and its potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Stepholidine rescues memory deficit and synaptic plasticity in models of Alzheimer's disease via activating dopamine D1 receptor/PKA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Stepholidine rescues memory deficit and synaptic plasticity in models of Alzheimer's disease via activating dopamine D1 receptor/PKA signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (-)-Stepholidine acts as a D1 partial agonist on firing activity of substantia nigra pars reticulata neurons in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]

Stepholidine: A Protoberberine Alkaloid with Complex Dopaminergic and Serotonergic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stepholidine is a naturally occurring protoberberine alkaloid isolated primarily from the tuber of the plant Stephania intermedia.[1] As a member of the tetrahydroprotoberberine class of alkaloids, it has garnered significant scientific interest due to its unique pharmacological profile, particularly its modulation of the dopaminergic and serotonergic systems.[2][3] This has positioned this compound as a compelling candidate for the development of novel therapeutics for a range of neuropsychiatric and neurological disorders.

This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, the experimental methodologies used to elucidate its mechanism of action, and the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of dopaminergic and serotonergic ligands.

Pharmacological Profile

This compound exhibits a complex and multifaceted interaction with key neurotransmitter receptors. While initially characterized as a dual dopamine D1 receptor agonist and D2 receptor antagonist, more recent and detailed investigations have revealed a more nuanced profile, suggesting it may act as a pan-dopamine receptor antagonist in certain assay systems.[4][5] Furthermore, its significant activity at serotonin 5-HT1A receptors adds another layer of complexity to its in vivo effects.[3]

Dopamine Receptor Binding Affinity

Radioligand binding assays have been instrumental in quantifying the affinity of this compound for various dopamine receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating a stronger interaction.

| Receptor Subtype | Radioligand | Ki (nM) | Source |

| D1 | [³H]-SCH23390 | 5.1 ± 2.3 | [4] |

| D2 | [³H]-methylspiperone | 11.6 ± 4.2 | [4] |

| D3 | [³H]-methylspiperone | 23.4 ± 8.7 | [4] |

| D4 | [³H]-methylspiperone | 1,453 ± 301 | [4] |

| D5 | [³H]-SCH23390 | 5.8 ± 3.1 | [4] |

Functional Activity at Dopamine Receptors

Functional assays are crucial for determining whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. For G protein-coupled receptors like the dopamine receptors, cAMP (cyclic adenosine monophosphate) assays are a common method to assess functional activity.

| Receptor Subtype | Assay Type | Functional Activity | IC50 (nM) | Source |

| D1 | cAMP Antagonist Assay | Antagonist | 22.3 ± 13 | [4] |

| D5 | cAMP Antagonist Assay | Antagonist | 27.1 ± 22 | [4] |

Interestingly, while some earlier studies suggested D1 agonism, a thorough investigation using recombinant human dopamine receptors in a defined cellular environment indicated that (-)-stepholidine is a pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling.[4][5] It was found to be ineffective in activating G protein-mediated signaling or stimulating β-arrestin recruitment to any dopamine receptor subtype; however, it did antagonize these responses when stimulated by dopamine.[4][5]

Serotonin Receptor Activity

This compound also demonstrates significant activity at serotonin receptors, particularly the 5-HT1A subtype, where it acts as a partial agonist.[3] This activity is believed to contribute to its overall pharmacological effects, including its potential antipsychotic properties.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor.

-

Membrane Preparation:

-

Cells stably expressing the dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) are harvested.

-

The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or polytron.

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

The membrane preparation is incubated with a specific radioligand (e.g., [³H]-SCH23390 for D1-like receptors or [³H]-methylspiperone for D2-like receptors) and varying concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Functional Assays

These assays measure the ability of a compound to modulate the production of the second messenger cAMP, providing a measure of its functional activity at Gs- or Gi-coupled receptors.

-

Cell Culture and Treatment:

-

Cells stably expressing the dopamine receptor of interest are cultured in appropriate media.

-

For antagonist assays, the cells are pre-incubated with varying concentrations of this compound.

-

The cells are then stimulated with a known agonist for the receptor (e.g., dopamine) at a concentration that elicits a submaximal response (e.g., EC80). For D2-like (Gi-coupled) receptors, forskolin is often used to stimulate adenylyl cyclase, and the inhibitory effect of the agonist is measured.

-

-

cAMP Measurement:

-

After the incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

-

Data Analysis:

-

The data is plotted as a dose-response curve, and the IC50 value for antagonist activity is determined.

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

-

Surgical Procedure:

-

An animal (typically a rat) is anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., the striatum or nucleus accumbens).

-

The animal is allowed to recover from the surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.

-

Dialysate samples are collected at regular intervals.

-

After a stable baseline is established, this compound is administered (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Dialysate collection continues to monitor changes in neurotransmitter levels.

-

-

Sample Analysis:

-

The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the levels of dopamine and its metabolites.

-

In Vivo Electrophysiology

This technique is used to record the electrical activity of individual neurons in the brain of an anesthetized animal.

-

Surgical Preparation:

-

The animal is anesthetized, and a small burr hole is drilled in the skull over the brain region containing the neurons of interest (e.g., the ventral tegmental area or substantia nigra).

-

-

Neuronal Recording:

-

A microelectrode is slowly lowered into the brain to record the extracellular action potentials (firings) of individual dopamine neurons.

-

Once a stable recording is obtained, this compound or other pharmacological agents are administered intravenously.

-

-

Data Analysis:

-

The firing rate and pattern of the neuron are analyzed before and after drug administration to determine the effect of the compound on neuronal activity.

-

Signaling Pathways and Visualizations

The pharmacological effects of this compound are mediated through its interaction with specific G protein-coupled receptors, which in turn modulate intracellular signaling cascades.

Dopamine D1 Receptor Signaling (Antagonism by this compound)

Dopamine D1 receptors are typically coupled to the Gs alpha subunit of the G protein. Activation of D1 receptors by dopamine leads to the stimulation of adenylyl cyclase, which increases the production of cAMP. This compound, acting as an antagonist, blocks this effect.

Caption: Antagonism of Dopamine D1 Receptor Signaling by this compound.

Dopamine D2 Receptor Signaling (Antagonism by this compound)

Dopamine D2 receptors are coupled to the Gi alpha subunit of the G protein. Activation of D2 receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in cAMP production. This compound, as an antagonist, prevents this inhibition.

Caption: Antagonism of Dopamine D2 Receptor Signaling by this compound.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to study the effect of this compound on dopamine release.

Caption: Workflow for In Vivo Microdialysis of this compound.

Conclusion

This compound is a protoberberine alkaloid with a complex pharmacological profile characterized by its interactions with dopamine and serotonin receptors. While traditionally viewed as a D1 agonist and D2 antagonist, recent evidence points towards a broader pan-dopamine receptor antagonist activity in vitro. Its partial agonism at 5-HT1A receptors further contributes to its unique in vivo effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and other related compounds. Further research is warranted to fully elucidate the intricate mechanisms underlying its diverse pharmacological actions and to explore its full therapeutic potential in various neurological and psychiatric disorders.

References

- 1. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of (-)-stepholidine on firing activity of dopamine neurons in ventral tegmental area of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Preclinical research on Stepholidine for schizophrenia treatment

An In-depth Technical Guide to the Preclinical Research of Stepholidine for Schizophrenia Treatment

Introduction

This compound (SPD), a tetrahydroprotoberberine alkaloid originally isolated from the Chinese herb Stephania intermedia, has emerged as a promising novel therapeutic agent for schizophrenia.[1] Its unique pharmacological profile, characterized by interactions with multiple dopamine receptor subtypes, suggests the potential to address both the positive and negative symptoms of the disorder, a significant challenge for currently available antipsychotics.[2][3] The dopamine hypothesis of schizophrenia posits a hyperdopaminergic state in subcortical mesolimbic regions, leading to positive symptoms, and a hypodopaminergic state in the prefrontal cortex (PFC), contributing to negative and cognitive symptoms.[2][4] this compound's preclinical development is centered on its proposed ability to correct this imbalance through a dual-action mechanism: dopamine D2 receptor antagonism and D1 receptor agonism.[2][4][5]

This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing quantitative data on its pharmacodynamics and pharmacokinetics, detailing key experimental protocols used in its evaluation, and visualizing its proposed mechanisms of action and experimental workflows.

Pharmacodynamics

The foundational therapeutic hypothesis for this compound rests on its unique interaction with dopamine D1-like and D2-like receptor families. While there is a consensus on its D2 receptor antagonism, its action at the D1 receptor has been debated, with studies describing it as a partial agonist, a full agonist, or a pan-antagonist under different experimental conditions.[1][2][4]

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of (-)-stepholidine for all five human dopamine receptor subtypes. These studies consistently show high nanomolar affinity for D1 and D5 receptors and slightly lower affinity for D2 and D3 receptors, with significantly weaker affinity for the D4 subtype.[1][3]

| Receptor Subtype | Radioligand | K_i_ (nM) | Reference |

| D1-like | |||

| D1 | [³H]-SCH23390 | 5.1 ± 2.3 | [1] |

| D1 | 13 | [2] | |

| D5 | [³H]-SCH23390 | 5.8 ± 3.1 | [1] |

| D2-like | |||

| D2 | [³H]-methylspiperone | 11.6 ± 4.2 | [1] |

| D2 | 85 | [2] | |

| D3 | [³H]-methylspiperone | 23.4 ± 8.7 | [1] |

| D4 | [³H]-methylspiperone | 1,453 ± 301 | [1] |

Functional Activity and Signaling Pathways

This compound's functional activity is complex. It is generally considered an antagonist at D2-like receptors, which classically couple to G_i/o_ proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[2][5] Its purported D1 agonism would involve stimulating G_s_ protein-coupled receptors, leading to the activation of adenylyl cyclase and an increase in cAMP.[5] However, some functional assays have shown that (-)-stepholidine is an antagonist of both G protein- and β-arrestin-mediated signaling at all dopamine receptor subtypes, challenging the D1 agonist theory and suggesting it may be a pan-dopamine receptor antagonist.[1][3] This discrepancy may be due to in vivo metabolism or context-dependent functional selectivity not captured in all in vitro systems.[1]

The prevailing therapeutic model suggests this compound normalizes dopamine transmission by reversing D2 hyperactivity in the mesolimbic pathway to treat positive symptoms, while simultaneously correcting D1 hypofunction in the prefrontal cortex to alleviate negative and cognitive symptoms.[2][6]

Preclinical Efficacy in Animal Models

This compound has been evaluated in various rodent models designed to predict antipsychotic efficacy, assess liability for side effects, and model specific symptom domains of schizophrenia.

Models of Positive Symptoms

These models typically involve inducing hyperlocomotion or sensorimotor gating deficits using dopamine agonists or NMDA receptor antagonists.

| Model | Species | Inducing Agent | This compound Effect | Reference |

| Hyperlocomotion | Rat | Amphetamine | Effective reduction | [1][7] |

| Hyperlocomotion | Rat | Phencyclidine (PCP) | Effective reduction | [1][7][8] |

| Prepulse Inhibition (PPI) Deficit | Rat | Apomorphine | Reverses deficit | [9][10] |

| PPI Deficit | Rat | MK-801 (NMDA Antagonist) | No reversal; potentiated deficit | [9][10] |

| Conditioned Avoidance Response (CAR) | Rat | N/A | Decreased avoidance response | [1][7] |

Models of Negative and Cognitive Symptoms

A derivative of this compound, bi-acetylated l-stepholidine (l-SPD-A), has been tested in models of social withdrawal and cognitive impairment.[8]

| Model | Species | Inducing Agent | l-SPD-A Effect | Reference |

| Social Interaction Deficit | Rat | Chronic PCP | Improved social interaction | [8] |

| Cognitive Impairment (Novel Object Recognition) | Rat | Chronic PCP | Improved recognition memory | [8] |

Models of Extrapyramidal Side Effects (EPS)

A key goal for novel antipsychotics is a reduced liability for motor side effects (EPS) compared to typical agents like haloperidol. The paw test is used to assess this potential.

| Model | Species | This compound Effect | Comparison | Reference |

| Paw Test | Rat | Increased hindlimb retraction time, marginal effect on forelimb | Similar to clozapine (atypical), unlike haloperidol (potent on both) | [9][10] |

| Catalepsy | Rat | Induced only at high D2 receptor occupancy (>80%) | Favorable therapeutic window compared to typicals | [7][11] |

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development. Studies in rats have characterized its oral bioavailability and ability to penetrate the central nervous system.[12]

| Parameter | Species | Finding | Implication | Reference |

| Oral Bioavailability | Rat | Poor (<2%) | Extensive pre-systemic (first-pass) metabolism. | [12] |

| Brain Penetration | Rat | Extensive transport across Blood-Brain Barrier (AUC ratio brain:plasma of ~0.7) | Compound reaches its CNS target effectively after systemic absorption. | [12] |

| Metabolism | Rat, Human (in vitro) | Predominantly by glucuronidation and sulphation; low oxidative metabolism. | Provides a basis for extrapolating metabolic pathways from rats to humans. | [12] |

| Elimination | Rat | Rapid elimination | May limit its duration of action and requires consideration for dosing regimens. | [7][11] |

Detailed Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (K_i_) of this compound for specific dopamine receptor subtypes.

-

Methodology:

-

Preparation: Cell membranes are prepared from cell lines stably expressing a single human dopamine receptor subtype (e.g., D1, D2, etc.).[1]

-

Incubation: Membranes are incubated in a buffer solution with a specific radiolabeled ligand (e.g., [³H]-SCH23390 for D1-like, [³H]-methylspiperone for D2-like) and varying concentrations of unlabeled this compound.[1]

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of this compound. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to the K_i_ (inhibition constant) using the Cheng-Prusoff equation.[1]

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response

-

Objective: To assess sensorimotor gating, a process deficient in schizophrenia patients and modeled in rodents by dopamine agonists or NMDA antagonists.

-

Methodology:

-

Apparatus: Animals are placed in a startle chamber equipped with a sensor to detect whole-body startle responses and a speaker to deliver acoustic stimuli.

-

Acclimation: Each animal is acclimated to the chamber for a set period (e.g., 5 minutes) with background white noise.

-

Drug Administration: Animals are pre-treated with vehicle, this compound, and/or a PPI-disrupting agent (e.g., apomorphine).[10]

-

Trial Types: The session consists of pseudo-randomized trials:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented 30-120 ms before the strong pulse.

-

No-stimulus trials: Only background noise is present to measure baseline movement.

-

-

Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle on prepulse-pulse trial / startle on pulse-alone trial) x 100]. A reversal of apomorphine-induced PPI disruption by this compound is indicative of antipsychotic-like activity.[9]

-

References

- 1. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Levo-Stepholidine as a Potential Cognitive Enhancer: Insights into Executive Function and Memory Improvements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antipsychotic potential of l-stepholidine--a naturally occurring dopamine receptor D1 agonist and D2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the antipsychotic effect of bi-acetylated l-stepholidine (l-SPD-A), a novel dopamine and serotonin receptor dual ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Effects of (-)this compound in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 12. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Studies of Stepholidine in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical research on Stepholidine (SPD), a naturally derived tetrahydroberberine alkaloid, as a potential therapeutic agent for Parkinson's disease (PD). The document details its unique pharmacological profile, summarizes key efficacy data from established neurotoxin-based PD models, and provides detailed experimental protocols for researchers seeking to build upon these foundational studies.

Pharmacological Profile of this compound

This compound, an alkaloid isolated from the Stephania intermedia herb, exhibits a complex and unique pharmacological profile, primarily centered on its interaction with dopamine receptors. This dual action has positioned it as a compound of interest for neuropsychiatric disorders where dopamine signaling is dysregulated, including Parkinson's disease.[1]

Dopamine Receptor Binding and Functional Activity

Initial characterizations identified l-Stepholidine (l-SPD) as a dopamine D1 receptor partial agonist and a D2 receptor antagonist.[1][2] This profile is particularly compelling for PD, as it suggests the potential to stimulate the D1-mediated direct pathway while blocking the D2-mediated indirect pathway, thereby normalizing motor control. However, more recent and detailed pharmacological analyses have characterized (-)-Stepholidine as a potent pan-dopamine receptor antagonist, showing high affinity for all five dopamine receptor subtypes but lacking agonist activity in G protein or β-arrestin signaling pathways.[3][4] It effectively antagonizes dopamine-mediated responses across these receptors.[3][4] This discrepancy highlights the complexity of SPD's pharmacology, which may be context-dependent (e.g., normal vs. dopamine-depleted states).[1][5]

The binding affinities (Ki) of (-)-Stepholidine for human dopamine receptor subtypes are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| D1 | 5.1 ± 2.3 | [3] |

| D2 | 11.6 ± 4.2 | [3] |

| D3 | 23.4 ± 8.7 | [3] |

| D4 | 1,453 ± 301 | [3] |

| D5 | 5.8 ± 3.1 | [3] |

The interaction of this compound with D1 and D2-like receptors is a cornerstone of its therapeutic potential.

Experimental Protocols for PD Models and Assessments

Reproducibility in preclinical research is paramount. This section provides detailed methodologies for inducing Parkinson's disease in rodent models and for the subsequent behavioral and histological assessments commonly used in this compound studies.

Neurotoxin-Based Animal Models of Parkinson's Disease

Neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are widely used to selectively destroy dopaminergic neurons in the nigrostriatal pathway, mimicking the core pathology of PD.[6][7]

Protocol 2.1.1: Unilateral 6-OHDA Lesion Model in Rats

This model is effective for studying motor asymmetry and the effects of drugs on motor performance.[6][8]

-

Animal Preparation : Anesthetize adult male Sprague-Dawley or Wistar rats (220-250g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

-

Pre-treatment : 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the toxin.[9]

-

Stereotaxic Surgery :

-

Mount the rat in a stereotaxic frame.

-

Inject 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle or the substantia nigra pars compacta (SNc).[9]

-

Use a Hamilton syringe to inject slowly over several minutes and leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting.

-

-

Post-operative Care : Provide post-operative analgesia and monitor the animal's recovery, ensuring access to food and water. Allow 2-3 weeks for the lesion to fully develop before behavioral testing.

Protocol 2.1.2: Acute MPTP Systemic Model in Mice

This model is widely used for its ability to cause bilateral loss of dopaminergic neurons and its relevance to human PD pathology.[10][11]

-

Animal Preparation : Use adult male C57BL/6 mice, which are known to be sensitive to MPTP.

-

MPTP Administration :

-

Prepare a solution of MPTP hydrochloride in sterile saline.

-

Administer MPTP via intraperitoneal (i.p.) injection. A common acute regimen is four injections of 20 mg/kg MPTP, spaced 2 hours apart.[11]

-

Safety Precaution : MPTP is a potent neurotoxin to humans. All handling must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

-

Post-injection Monitoring : House animals according to safety protocols. The neurodegenerative process begins rapidly, with significant dopamine depletion occurring within days. Behavioral testing can typically commence 7 days after the last injection.

Behavioral Assessments for Motor Function

Behavioral tests are crucial for evaluating the motor deficits caused by the lesion and the therapeutic efficacy of compounds like this compound.[12][13]

Protocol 2.2.1: Rotarod Test

This test assesses motor coordination and balance.[14][15]

-

Apparatus : A rotating rod, typically with an accelerating speed setting.

-

Procedure :

-

Train the animals on the rotarod at a constant low speed for 2-3 days prior to the test day.

-

On the test day, place the animal on the rod and start the acceleration protocol (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Perform 3-5 trials per animal with a rest period in between, and average the results.

-

Protocol 2.2.2: Cylinder Test

This test is used in unilateral lesion models (like 6-OHDA) to quantify forelimb use asymmetry.[13][15]

-

Apparatus : A transparent glass cylinder.

-

Procedure :

-

Place the animal in the cylinder and allow it to explore freely for 5-10 minutes.

-

Videorecord the session from below or the side.

-